molecular formula C26H22N4O4 B2826134 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206995-13-2

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

カタログ番号: B2826134
CAS番号: 1206995-13-2
分子量: 454.486
InChIキー: CPSMPEAQYILCJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores: a 1,2,4-oxadiazole ring and a quinazoline-2,4-dione core. The 1,2,4-oxadiazole moiety is recognized in medicinal chemistry as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This heterocycle is a common scaffold in pharmaceuticals and is present in several commercial drugs, underscoring its therapeutic relevance . The specific 3,4-dimethylphenyl substitution on the oxadiazole ring is a feature found in other research compounds, suggesting its potential role in modulating biological activity and target engagement . The quinazoline-2,4-dione core is another structure of high interest, known for its diverse biological activities. The 3-(4-methoxybenzyl) substitution provides a potential handle for optimizing receptor binding and selectivity. Researchers can leverage this compound as a key intermediate or precursor in developing novel therapeutic agents. Potential research applications include screening for anticancer, antimicrobial, and anti-inflammatory activities, given the known properties of its constituent heterocycles . The compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Handling should be performed by qualified professionals in a controlled laboratory setting. For specific storage and handling information, please refer to the relevant Safety Data Sheet.

特性

CAS番号

1206995-13-2

分子式

C26H22N4O4

分子量

454.486

IUPAC名

7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O4/c1-15-4-7-18(12-16(15)2)23-28-24(34-29-23)19-8-11-21-22(13-19)27-26(32)30(25(21)31)14-17-5-9-20(33-3)10-6-17/h4-13H,14H2,1-3H3,(H,27,32)

InChIキー

CPSMPEAQYILCJJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC)C

溶解性

not available

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3,4-dimethylbenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Synthesis of the quinazoline core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under high-temperature conditions.

    Coupling of the 1,2,4-oxadiazole and quinazoline moieties: This step involves the coupling of the previously synthesized 1,2,4-oxadiazole derivative with the quinazoline core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the 4-methoxybenzyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Common reagents include alkyl halides, acyl chlorides, and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

科学的研究の応用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the 1,2,4-oxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

作用機序

The mechanism of action of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity, modulation of receptor signaling pathways, or interaction with DNA or RNA.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones: These derivatives share the 1,2,4-oxadiazole ring but replace the quinazoline-dione core with a bis-triazole system.

8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline: This analog substitutes quinoline for quinazoline-dione and lacks the dimethylphenyl group. The quinoline-oxadiazole hybrid demonstrates moderate antibacterial activity, suggesting that the quinazoline-dione core in the target compound may offer superior metabolic stability .

Critical Notes and Limitations

Data Gaps : Direct pharmacological studies on the target compound are absent in the reviewed literature. Bioactivity claims are extrapolated from structural analogs.

Structural Trade-offs : The 4-methoxybenzyl group may confer selectivity for human kinases but could reduce solubility compared to more polar substituents in bis-triazole derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of quinazoline and oxadiazole intermediates. Key steps include:

  • Coupling reactions : Use of DMF or DMSO as solvents under reflux, with bases like NaH or K₂CO₃ to facilitate cyclization .
  • Oxadiazole formation : Requires nitrile intermediates reacting with hydroxylamine, followed by dehydration (e.g., using POCl₃) .
  • Purification : Column chromatography or recrystallization in ethanol/methanol to achieve >95% purity .
    • Critical Parameters : Temperature control (80–120°C) and anhydrous conditions are essential to avoid side products. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which characterization techniques are most reliable for confirming the molecular structure?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent connectivity (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~500–520) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. How should researchers design initial biological activity screens for this compound?

  • Assay Selection :

  • Anticancer : MTT assays using HeLa or MCF-7 cell lines (IC₅₀ determination) .
  • Antimicrobial : Broth microdilution against S. aureus or E. coli (MIC values) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR or COX-2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups?

  • Strategy :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methoxybenzyl with halogenated or alkyl groups) .
  • Bioactivity Correlation : Compare IC₅₀ values across analogs to identify trends (e.g., electron-withdrawing groups enhancing anticancer activity) .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding interactions with target proteins (e.g., EGFR kinase domain) .

Q. What experimental approaches elucidate the mechanism of action for this compound?

  • Key Methods :

  • Receptor Binding Assays : Radioligand competition studies to measure affinity for G-protein-coupled receptors .
  • Western Blotting : Assess downstream signaling pathways (e.g., phosphorylation of Akt or ERK) .
  • Cellular Imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial targeting) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Troubleshooting :

  • Pharmacokinetic Analysis : Measure plasma half-life (LC-MS) and tissue distribution in rodent models to identify bioavailability issues .
  • Metabolite Profiling : Identify active/inactive metabolites via HPLC-MS to explain reduced efficacy in vivo .

Q. What strategies improve aqueous solubility for in vivo applications?

  • Approaches :

  • Prodrug Design : Introduce phosphate or PEGylated groups to enhance hydrophilicity .
  • Cocrystallization : Use coformers like succinic acid to modify crystal lattice and solubility .

Q. How can researchers assess selectivity for target enzymes versus off-target effects?

  • Methodology :

  • Panel Screening : Test against a broad enzyme panel (e.g., Eurofins KinaseProfiler™) .
  • CRISPR-Cas9 Knockout Models : Validate target dependency in isogenic cell lines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。